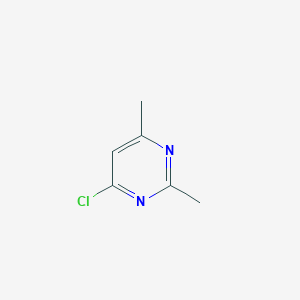

4-Chloro-2,6-dimethylpyrimidine

Descripción

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Sciences

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the chemical and biological sciences. numberanalytics.com Its six-membered ring contains two nitrogen atoms at positions 1 and 3, conferring upon it unique chemical properties. numberanalytics.com Pyrimidine derivatives are ubiquitous in nature, forming the core structure of essential biological molecules such as the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA and RNA. ignited.inresearchgate.net This inherent biological relevance has made pyrimidines a "privileged scaffold" in medicinal chemistry, attracting significant attention for the development of new therapeutic agents. bohrium.com The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a diverse range of compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. ignited.inbohrium.comekb.eg

Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates

Within the broad class of pyrimidine derivatives, halogenated pyrimidines stand out as exceptionally versatile intermediates in organic synthesis. The presence of a halogen atom on the pyrimidine ring provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity makes halogenated pyrimidines valuable precursors for the synthesis of complex molecules with tailored properties. rsc.orgacs.org Their utility is further enhanced by their participation in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The strategic placement of halogen atoms on the pyrimidine scaffold enables chemists to construct elaborate molecular architectures for applications in medicinal chemistry, materials science, and agrochemicals. rsc.orgchemimpex.com

Overview of 4-Chloro-2,6-dimethylpyrimidine as a Core Scaffold in Research

This compound is a specific halogenated pyrimidine that has emerged as a crucial building block in various research domains. google.com Its structure, featuring a reactive chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions, makes it an important intermediate for synthesizing a variety of substituted pyrimidines. google.compublish.csiro.au The chlorine atom can be readily displaced by a range of nucleophiles, facilitating the creation of diverse molecular libraries for screening and optimization in drug discovery and materials science. publish.csiro.au The methyl groups can also be functionalized, for instance, through condensation reactions, further expanding the synthetic possibilities. researchgate.netrsc.org Consequently, this compound serves as a foundational scaffold for the development of novel compounds with potential applications in areas such as pharmaceuticals and luminescent materials. researchgate.netpsu.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFOGXQLRLSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390043 | |

| Record name | 4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-45-1 | |

| Record name | 4-Chloro-2,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

The primary synthetic route to 4-chloro-2,6-dimethylpyrimidine involves a two-step process. The first step is the condensation of ethyl acetoacetate (B1235776) with acetamidine (B91507) hydrochloride in the presence of a base like potassium hydroxide (B78521) to form 4-hydroxy-2,6-dimethylpyrimidine. google.com This intermediate is then chlorinated using a reagent such as phosphorus oxychloride to yield the final product, this compound. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H7ClN2 | nih.gov |

| Molecular Weight | 142.59 g/mol | americanelements.com |

| Melting Point | 39-40 °C | sigmaaldrich.com |

| Boiling Point | 197.5 °C at 760 mmHg | americanelements.comsigmaaldrich.com |

| Appearance | White to light yellow solid | chemimpex.comfishersci.com |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | GSXFOGXQLRLSKK-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 4472-45-1 | fishersci.comsigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Characterization of this compound is typically performed using standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound. ambeed.comveterinaria.org X-ray crystallography has also been used to determine the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net

Chemical Reactivity and Transformations

The reactivity of 4-chloro-2,6-dimethylpyrimidine is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functionalities. For instance, it readily reacts with various amines to produce 4-aminopyrimidine (B60600) derivatives. publish.csiro.au The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired products. publish.csiro.au

Microwave-assisted organic synthesis has been shown to be an effective method for accelerating the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines, leading to the formation of 2-anilinopyrimidines in an environmentally friendly manner. rsc.orgrsc.org

Furthermore, the chlorine atom can be displaced by other nucleophiles, such as alkoxides and thiolates, to generate the corresponding ethers and thioethers. These transformations highlight the versatility of this compound as a synthetic intermediate.

Applications in Medicinal Chemistry Research

Development of Biologically Active Derivatives of 4-Chloro-2,6-dimethylpyrimidine

The core structure of this compound is a privileged template for generating novel therapeutic agents. Researchers have successfully synthesized and tested numerous derivatives, demonstrating significant efficacy in both anticancer and antimicrobial applications. These derivatives often feature substitutions at the 4-position, replacing the chloro group with various functional moieties to enhance biological activity and target specificity.

Derivatives of pyrimidine (B1678525) are a well-established class of compounds in oncology research. nih.gov The structural versatility of the pyrimidine ring allows for the design of molecules that can interact with various biological targets involved in cancer progression.

A significant focus of research has been on the cytotoxic effects of pyrimidine derivatives against various cancer cell lines. Newly synthesized derivatives have demonstrated inhibitory activity against the proliferation of multiple cancer cell types, including those known for treatment resistance.

For instance, certain novel 4,6-substituted pyrimidine derivatives have been evaluated for their in vitro antitumor activity. Studies have shown that these compounds can inhibit the growth of cancer cell lines such as colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and human leukemic lymphoblasts (CCRF-CEM). nih.gov In one study, a particular derivative, compound 6 , exhibited a notable cytotoxic effect on A549 lung cancer cells at concentrations of 5 and 10 µM, inducing apoptosis in over 70% of the cells, a rate approximately 20% higher than the standard drug doxorubicin. nih.gov Dihydropyrimidine (B8664642) derivatives have also been synthesized and screened for their activity against colon cancer stem cells, with some compounds showing over 50% inhibition of this cell population at a 10 μM concentration. nih.gov

Inhibition of Cancer Cell Proliferation by Pyrimidine Derivatives

| Derivative Type | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| 4,6-substituted pyrimidine | A549 (Lung Cancer) | Compound 6 induced apoptosis in >70% of cells at 5-10 µM. | nih.gov |

| Dihydropyrimidine | LOVO (Colon Cancer Stem Cells) | >50% inhibition of side population cells at 10 μM. | nih.gov |

| Thiopyrimidine | HL-60 (Leukemia) | Designed as potential therapeutic candidates for leukemia. | nih.gov |

The anticancer effects of pyrimidine derivatives are attributed to various molecular mechanisms. While research into Dipeptidyl Peptidase-IV (DPP-IV) inhibition specifically by this compound derivatives is not extensively documented in the reviewed literature, other significant mechanisms have been identified.

One such mechanism is the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division. nih.gov Molecular docking studies have suggested that certain pyrimidine derivatives have the potential to act as topoisomerase II inhibitors. nih.gov Another identified mechanism is the inhibition of Glutathione S-Transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. A study on aminopyrimidine derivatives demonstrated their ability to inhibit the GST enzyme at micromolar levels, with 4-amino-2-chloropyrimidine (B189420) showing a particularly strong inhibitory effect. journalagent.com Furthermore, some dihydropyrimidine derivatives have been found to exert their anti-proliferative effect by arresting cancer cells at the G2 checkpoint of the cell cycle. nih.gov

The pyrimidine scaffold is also a cornerstone in the development of new antimicrobial agents. The derivatization of this compound has yielded compounds with promising activity against a range of pathogenic microorganisms.

Derivatives of this compound have shown significant potential in combating bacterial infections, including those caused by antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

In one study, novel 2,4,5,6-tetrasubstituted pyrimidines were designed and synthesized to evaluate their antibacterial activity against S. aureus. Several of these compounds displayed potent activity, not only inhibiting the growth of planktonic cells with Minimum Inhibitory Concentration (MIC) values below 60 µM but also effectively disrupting pre-formed biofilms, a key factor in chronic infections. nih.gov Another line of research involved the synthesis of a novel pleuromutilin (B8085454) derivative, 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT), which exhibited potent antibacterial activity against clinical isolates of MRSA with MIC values as low as 0.0313–0.125 μg/mL. nih.gov

Antibacterial Activity of Pyrimidine Derivatives Against S. aureus

| Derivative | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2,4,5,6-tetrasubstituted pyrimidines | S. aureus ATCC 25923 and Newman strains | IC50 (Biofilm Inhibition) | 11.6 to 62.0 µM | nih.gov |

| 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) | Clinical MRSA isolates | MIC | 0.0313–0.125 μg/mL | nih.gov |

The therapeutic reach of pyrimidine derivatives extends to fungal and viral infections, addressing a critical need for new treatments in these areas. nih.gov

In the realm of antiviral research, derivatives of (4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide have been tested against various influenza viruses. Several of these compounds, including the 5-chloro and 5-bromo derivatives, were effective inhibitors of influenza A (H1N1, H3N2, H5N1) and influenza B viruses, with 50% effective concentration (EC50) values in the low microgram per milliliter range. nih.gov Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle. nih.gov

Regarding antifungal activity, studies on derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine revealed that while many derivatives were resisted by Candida albicans and Candida glabrata, some showed selective antibacterial effects. researchgate.net More broadly, the pyrimidine scaffold is a component of various molecules screened for antifungal properties, highlighting the ongoing interest in this chemical class for developing novel antifungal agents. nih.gov

Antiviral Activity of (4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide Derivatives

| Derivative | Virus Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| SPIII-5H and active derivatives | Influenza A (H1N1) | 2.7 - 5.2 | nih.gov |

| SPIII-5H and active derivatives | Influenza A (H3N2) | 13.8 - 26.0 | nih.gov |

| SPIII-5H and active derivatives | Influenza A (H5N1) | 3.1 - 6.3 | nih.gov |

| SPIII-5H and active derivatives | Influenza B | 7.7 - 11.5 | nih.gov |

Antimicrobial Properties of Derivatives

Enzyme Inhibition and Receptor Binding Studies Utilizing Pyrimidine Scaffolds

The pyrimidine core is a ubiquitous motif in biologically active molecules and approved drugs, largely due to its ability to mimic the purine (B94841) bases of DNA and RNA and to participate in various binding interactions with protein targets. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile. This compound serves as a key intermediate in the synthesis of such substituted pyrimidines, enabling the exploration of their potential as enzyme inhibitors and receptor ligands.

Research into pyrimidine-based kinase inhibitors, for instance, has shown significant promise. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule within the ATP-binding site of the enzyme. The 2,6-dimethylpyrimidine unit can be readily modified to create libraries of compounds for screening against various kinases.

While direct studies on this compound as a final drug candidate are not the primary focus, its role as a precursor is critical. For example, in the synthesis of novel inhibitors, the chlorine atom at the 4-position is readily displaced by various nucleophiles, such as amines and thiols. This allows for the introduction of diverse chemical functionalities that can interact with specific amino acid residues within the active site of a target enzyme or the binding pocket of a receptor.

A notable example of the broader utility of related pyrimidine scaffolds is in the development of inhibitors for fibroblast growth factor receptor 4 (FGFR4), a key regulator in certain types of cancer. Studies on 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives have demonstrated that the dimethylpyrimidine core can be a crucial element for achieving selective inhibition. While not a direct application of this compound, this research underscores the potential of the 2,6-dimethylpyrimidine scaffold in designing targeted therapies.

Furthermore, research on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as inhibitors of sirtuin 2, a protein implicated in cancer, highlights the therapeutic potential of molecules built upon the 4,6-dimethylpyrimidine (B31164) core. nih.gov These studies employ computational methods like QSAR, molecular docking, and molecular dynamics simulations to understand the binding interactions between the pyrimidine-based ligands and the target protein. nih.gov The results indicate that these derivatives form stable complexes with the sirtuin 2 protein through hydrogen and hydrophobic bonds, providing a rationale for their inhibitory activity. nih.gov

The following table summarizes the key interactions observed in a molecular docking study of a phenyl acetamide (B32628) derivative with sirtuin 2:

| Interacting Residue of Sirtuin 2 | Type of Interaction |

| Amino Acid 1 | Hydrogen Bond |

| Amino Acid 2 | Hydrophobic Interaction |

| Amino Acid 3 | Pi-Pi Stacking |

| Amino Acid 4 | Hydrogen Bond |

This table is a generalized representation based on findings for derivatives of the 4,6-dimethylpyrimidine scaffold.

Design and Synthesis of Fluorescent Probes and Imaging Agents

The development of fluorescent probes for bioimaging is a rapidly advancing field that provides invaluable tools for visualizing biological processes in real-time. The pyrimidine scaffold is increasingly being explored for the construction of novel fluorophores. The inherent electronic properties of the pyrimidine ring, coupled with the ability to introduce various substituents, allow for the tuning of the photophysical properties of the resulting molecules, such as their absorption and emission wavelengths, quantum yields, and environmental sensitivity.

Recent research has demonstrated the potential of pyrimidine-based push-pull systems for creating fluorescent probes with aggregation-induced emission (AIE) characteristics. nih.gov These AIEgens are particularly useful for bioimaging as they are often non-emissive in dilute solutions but become highly fluorescent upon aggregation, for example, within specific cellular compartments like lipid droplets. nih.gov

A study on novel CF₃-substituted pyridine- and pyrimidine-based fluorescent probes has shown their utility for lipid droplet bioimaging. nih.gov These probes, featuring a donor-acceptor-donor (D-A-D) structure, exhibited moderate quantum yields and were found to accumulate in lipid droplets and the endoplasmic reticulum of living cells. nih.gov Although this study did not directly utilize this compound, it provides a strong proof-of-concept for the use of the pyrimidine core in designing selective organelle-targeting fluorescent probes. nih.gov

The synthesis of such probes often involves the strategic use of a chlorinated pyrimidine derivative as a key intermediate. The chloro-substituent serves as a handle for introducing the donor or acceptor moieties of the push-pull system through cross-coupling reactions. This compound, with its reactive chlorine at the 4-position, is an ideal starting material for such synthetic strategies.

The photophysical properties of a hypothetical fluorescent probe derived from this compound are presented in the table below for illustrative purposes:

| Property | Value |

| Excitation Wavelength (λex) | ~450 nm |

| Emission Wavelength (λem) | ~520 nm |

| Stokes Shift | ~70 nm |

| Quantum Yield (Φ) | 0.35 |

| Target Organelle | Lipid Droplets |

This table represents hypothetical data for a fluorescent probe synthesized from a 4,6-dimethylpyrimidine scaffold.

The design principles for these fluorescent probes often rely on modulating the intramolecular charge transfer (ICT) characteristics of the molecule. By attaching electron-donating and electron-accepting groups to the pyrimidine ring, the energy levels of the frontier molecular orbitals can be precisely controlled, thus tuning the fluorescence properties. The versatility of this compound in allowing the introduction of a wide range of substituents makes it a highly valuable precursor in the development of next-generation fluorescent probes for advanced cellular imaging.

Herbicide Development with this compound Scaffolds

The 4,6-dimethylpyrimidine moiety is a key structural feature in many potent herbicides. Researchers utilize this compound as a starting point to synthesize novel herbicidal compounds. For instance, a series of 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates were synthesized and showed high herbicidal activity against monocotyledonous plants like Digitaria sanguinalis (large crabgrass) at concentrations of 50 and 100 mg/L. nih.gov Similarly, other studies have shown that N-[2-(4,6-dimethoxypyrimidin-2-yloxy) benzylidene] substituted amine derivatives can achieve 100% inhibition of weeds such as Echinochloa crus-galli, Poa annua (annual bluegrass), Amaranthus retroflexus (redroot pigweed), and Chenopodium album (common lambsquarters) at an application rate of 150 grams of active ingredient per hectare. nyxxb.cn

Another research avenue has explored 5-acylbarbituric acid derivatives. One such compound, BBA-22, derived from a related pyrimidine structure, demonstrated excellent pre-emergent herbicidal activity against Brassica campestris, Amaranthus retroflexus, and Digitaria sanguinalis, even at low dosages, surpassing the effectiveness of the commercial herbicide 2,4-D. sioc-journal.cn

| Derivative Class | Target Weed Examples | Observed Activity | Reference |

|---|---|---|---|

| 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates | Digitaria sanguinalis (Large Crabgrass) | High activity at 50-100 mg/L | nih.gov |

| N-[2-(4,6-dimethoxypyrimidin-2-yloxy) benzylidene] amines | Echinochloa crus-galli, Poa annua, Amaranthus retroflexus | Up to 100% inhibition at 150 g/ha | nyxxb.cn |

| 5-acylbarbituric acid derivatives (e.g., BBA-22) | Brassica campestris, Amaranthus retroflexus, Digitaria sanguinalis | Good pre-emergent activity at 187.5 g/ha | sioc-journal.cn |

| 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid derivatives | Various broadleaf and grass weeds | High herbicidal effects (rated 5/5) | google.com |

A primary mechanism by which herbicides derived from the pyrimidine scaffold exert their phytotoxic effects is through the inhibition of critical plant enzymes. Aryloxyphenoxy propionate (B1217596) herbicides, which can be synthesized using pyrimidine intermediates, are known to block the biosynthesis of fatty acids by inhibiting acetyl-coenzyme A carboxylase (ACCase). nih.govgoogle.com This enzyme is crucial as it catalyzes a key step in the formation of malonyl-CoA, a vital component for lipid synthesis in plants. google.com By disrupting ACCase activity, these herbicides halt the production of lipids, which are essential for building cell membranes and storing energy, ultimately leading to the death of the weed. nih.gov

Interestingly, research on some 5-acylbarbituric acid derivatives revealed a different mode of action. The compound BBA-22 was found to be a "proherbicide." In the plant, it degrades into a corresponding phenoxyacetic acid, which functions as an auxin-type herbicide. sioc-journal.cn This demonstrates the versatility of the pyrimidine scaffold in designing herbicides with various mechanisms of action.

Fungicidal Properties of Derivatives

Beyond herbicides, the this compound structure is a valuable building block for developing fungicides to protect crops from fungal diseases. chemimpex.com The pyrimidine nucleus is a component of various compounds that have shown notable antifungal properties. nih.gov

For example, a study on the biological activity of newly synthesized pyrimidine derivatives tested their efficacy against various fungal and bacterial strains. The results showed that certain compounds exhibited antifungal effects, highlighting the potential for this chemical class in developing new fungicidal agents. biomedpharmajournal.org Sulfur-containing pyrimidine derivatives have also been specifically identified as potential fungicides. lpnu.ua The development of effective fungicides from this compound enhances food security by protecting agricultural productivity.

| Derivative Class | Tested Fungi Examples | Observed Activity | Reference |

|---|---|---|---|

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives | Candida albicans, Aspergillus fumigatus | Antifungal effects observed | biomedpharmajournal.org |

| Sulfur-containing pyrimidine derivatives | General Fungi | Identified as having fungicidal properties | lpnu.ua |

Role as a Building Block in Pesticide Development

Due to its reactive chlorine atom, this compound is a versatile and crucial intermediate, or building block, in the synthesis of a broad spectrum of pesticides, including both herbicides and fungicides. chemimpex.com The chlorine at the 2-position (or 4-position, depending on numbering conventions) of the pyrimidine ring is susceptible to nucleophilic substitution reactions. This chemical reactivity allows for the straightforward attachment of various other chemical groups to the pyrimidine core, enabling chemists to create a diverse library of new compounds for biological screening. chemimpex.com

Its role as a precursor is highlighted in the synthesis of 2-anilinopyrimidines and other complex heterocyclic compounds with potential bioactivity. smolecule.com The stability and reactivity of the compound make it an essential tool for chemists aiming to innovate in agricultural chemistry by designing more effective and selective pesticides. chemimpex.com

Conclusion

Established Synthetic Routes

The traditional and most common methods for synthesizing 4-chloro-2,6-dimethylpyrimidine are well-documented and widely used in laboratory and industrial settings.

Chlorination of Hydroxypyrimidine Precursors

This approach involves the conversion of a hydroxy-substituted pyrimidine (B1678525) to its chloro derivative.

Cyclocondensation Approaches

Cyclocondensation reactions offer an alternative pathway to construct the pyrimidine ring system with the desired substituents.

An alternative synthesis route involves the cyclocondensation of methyl acetoacetate (B1235776) with acetamidine (B91507) hydrochloride. While specific details for the direct synthesis of this compound via this one-pot reaction are not extensively documented in the provided results, the underlying principle of pyrimidine synthesis from a β-ketoester and an amidine is a fundamental and established method in heterocyclic chemistry. This type of reaction typically proceeds by initial condensation to form an intermediate that subsequently cyclizes to the pyrimidine ring.

Advancements and Optimization in Synthesis

Continuous efforts in chemical research are directed towards improving the efficiency, safety, and environmental impact of synthesizing this compound.

Exploration of Reaction Conditions and Catalysts

The table below summarizes key findings from research on the synthesis of chlorinated pyrimidines, highlighting different approaches and their outcomes.

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| 4-Hydroxy-2,6-dimethylpyrimidine | POCl₃ (equimolar), Pyridine (B92270) | Sealed reactor, high temperature, solvent-free | This compound | High | nih.gov |

| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃, Pyridine | Distillation (98–100 °C/1 mm Hg) | 2,4-Dichloro-6-methylpyrimidine (B20014) | 85% | nih.gov |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃, N,N-dimethylaniline | 55-68°C | 2-Amino-4,6-dichloropyrimidine | Improved | google.com |

Green Chemistry Principles and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methodologies for producing this compound is an area of increasing focus, driven by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Research in this area for this compound centers on improving reaction conditions, minimizing waste, and utilizing less hazardous materials.

A significant aspect of creating a greener synthesis route for this compound involves the optimization of the chlorination step of its precursor, 2,6-dimethylpyrimidin-4-ol. Traditional chlorination methods often employ harsh reagents like phosphorus oxychloride, which can lead to the formation of undesirable byproducts and present significant handling and disposal challenges.

Recent advancements have explored alternative approaches that align more closely with green chemistry tenets. For instance, the use of microwave irradiation has been investigated as a non-conventional energy source to accelerate reactions. mdpi.comresearchgate.net This technique can lead to shorter reaction times, reduced energy consumption, and in some cases, the elimination of solvents, thereby simplifying work-up procedures and minimizing waste streams. mdpi.comresearchgate.net

Furthermore, efforts have been made to develop synthetic methods that utilize less hazardous and more readily available starting materials. One patented method describes a process starting from ethyl acetoacetate and acetamidine hydrochloride, which are noted as being relatively inexpensive raw materials. google.com This particular synthesis also focuses on a simplified process and high productivity. google.com The purification of the intermediate, 4-hydroxy-2,6-dimethylpyrimidine, is achieved through a simple slurrying process with ethyl acetate. google.com

The adjustment of pH is another critical parameter that can be optimized for a greener process. In one described synthesis, potassium hydroxide (B78521) is used to adjust the pH to a weakly alkaline range of 8-9 during the formation of this compound. google.com This careful control of pH can improve reaction efficiency and reduce the formation of impurities.

The table below summarizes key findings from research into more sustainable synthetic pathways for this compound and related compounds, highlighting the application of green chemistry principles.

| Green Chemistry Principle | Application in Synthesis | Research Finding |

| Use of Alternative Energy Sources | Microwave-assisted synthesis | Reduces reaction times and energy consumption, and can eliminate the need for solvents. mdpi.comresearchgate.net |

| Use of Less Hazardous Chemical Syntheses | Starting from ethyl acetoacetate and acetamidine hydrochloride | Utilizes inexpensive and readily available raw materials in a simplified process. google.com |

| Design for Energy Efficiency | Optimization of reaction temperature | A synthesis method specifies maintaining a temperature below 0°C during a critical addition step to control the reaction. google.com |

| Catalysis | Use of phase transfer catalysts | In the synthesis of related pyrimidine derivatives, catalysts like tetrabutylammonium (B224687) iodide (TBAI) have been found to be effective. shd-pub.org.rs |

| Waste Prevention | Solvent recovery and reuse | In some chlorination processes for similar pyrimidines, organic solvents can be recovered and reused in subsequent batches. google.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, and this compound is a prime substrate for this class of reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atom at the 4-position towards attack by nucleophiles. masterorganicchemistry.comstackexchange.com

Amination Reactions for Substituted Pyrimidine Synthesis

The reaction of this compound with various amines is a widely employed strategy for the synthesis of substituted aminopyrimidines, which are prevalent motifs in medicinal chemistry. mdpi.com

A straightforward and efficient method for the synthesis of 4-amino-2,6-dimethylpyrimidine (B18327) involves the direct treatment of this compound with ammonia (B1221849). orgsyn.org This reaction proceeds via a classic SNAr mechanism, where the ammonia molecule acts as the nucleophile, displacing the chloride ion.

A general procedure for this transformation is outlined below:

| Reactants | Reagents/Conditions | Product | Yield |

| This compound | Aqueous or alcoholic ammonia, heat | 4-Amino-2,6-dimethylpyrimidine | Typically high |

Table 1: General conditions for the amination of this compound.

The reaction is often carried out under pressure in a sealed vessel to ensure a sufficient concentration of ammonia and to facilitate the reaction, which may require elevated temperatures.

Reactions with Diverse Nucleophiles (e.g., thiols, alcohols)

Beyond amination, this compound readily reacts with a variety of other nucleophiles, including thiols and alcohols, to generate a diverse array of substituted pyrimidines.

The reaction with thiols or their corresponding thiolates leads to the formation of 4-thioether-substituted 2,6-dimethylpyrimidines. masterorganicchemistry.com These reactions are typically conducted in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

| Nucleophile | Base (if applicable) | Product |

| Thiol (R-SH) | e.g., NaH, K2CO3 | 2,6-Dimethyl-4-(R-thio)pyrimidine |

| Alcohol (R-OH) | e.g., NaH, NaOR | 4-Alkoxy-2,6-dimethylpyrimidine |

Table 2: Reaction of this compound with Thiols and Alcohols.

Similarly, alcohols, in the form of alkoxides, can displace the chloride to yield 4-alkoxy-2,6-dimethylpyrimidines. These reactions expand the synthetic utility of this compound, providing access to a wide range of functionalized pyrimidine derivatives.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and these powerful methods can be applied to this compound to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

The chlorine atom of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. nih.govnih.govrsc.org These reactions typically involve an oxidative addition of the chloro-pyrimidine to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the final product and regenerate the catalyst. youtube.com

A generalized scheme for a Suzuki coupling is presented below:

| Coupling Partner | Catalyst System | Product |

| Arylboronic acid (Ar-B(OH)2) | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 4-Aryl-2,6-dimethylpyrimidine |

Table 3: Generalized Suzuki Coupling with this compound.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires careful optimization depending on the specific substrates involved. rsc.org

Derivatization Strategies for Complex Molecular Architectures

The reactivity of this compound makes it an excellent starting material for the synthesis of more complex molecules. The initial substitution or coupling product can undergo further transformations at the methyl groups or the newly introduced functional group.

For instance, the methyl groups on the pyrimidine ring are weakly acidic and can be deprotonated with a strong base to form a nucleophile, which can then react with electrophiles. stackexchange.com This allows for the elaboration of the side chains.

Furthermore, the product of a nucleophilic substitution can be a substrate for a subsequent coupling reaction, or vice versa. This sequential functionalization provides a powerful strategy for building intricate molecular scaffolds. For example, a 4-amino-2,6-dimethylpyrimidine derivative could potentially undergo a palladium-catalyzed C-H activation at the 5-position, or the amino group could be further functionalized.

These derivatization strategies highlight the importance of this compound as a versatile platform for the construction of a wide range of complex and biologically relevant molecules.

Synthesis of Pyrimidine-Containing Sulfur Derivatives

The introduction of sulfur-containing moieties onto the pyrimidine ring can lead to compounds with a wide range of chemical and biological activities. While direct substitution of the 4-chloro group with sulfur nucleophiles is a plausible route, much of the reported research focuses on the synthesis of sulfur derivatives starting from the corresponding thiol, 4,6-dimethylpyrimidine-2-thiol (B7761162), which can be prepared from the reaction of acetylacetone (B45752) with thiourea. researchgate.net This thiol is then used as a nucleophile in various reactions to yield S-substituted pyrimidine derivatives.

Research has demonstrated the synthesis of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids. lpnu.ua These compounds are prepared by reacting 4,6-dimethylpyrimidine-2-sulfenamide with aromatic and aliphatic sulfinic acids in an alcohol-aqueous medium. lpnu.ua The interaction of these thiosulfoesters with amines, such as benzylamine (B48309) and morpholine, has also been investigated, leading to the formation of the corresponding sulfenamides. lpnu.ua

Further studies have shown that 4,6-dimethylpyrimidine-2-thiol hydrochloride readily reacts with various electrophiles to produce a range of S-substituted derivatives. researchgate.net For instance, reaction with 2-chloro-N-arylacetamides in an aqueous medium in the presence of potassium hydroxide yields the corresponding S-substituted products. researchgate.net The reactivity of the thiol with dimethylcarbamothioic chloride and 3-chloropentane-2,4-dione (B157559) has also been explored, leading to the respective 4,6-dimethylpyrimidine (B31164) derivatives. researchgate.net

A summary of representative S-substituted 4,6-dimethylpyrimidine derivatives is presented in the table below.

| Reactant for 4,6-dimethylpyrimidine-2-thiol | Resulting S-Substituted Product | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Chloroacetamide | 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide | Aqueous medium, KOH | researchgate.net |

| 2-Chloro-N-arylacetamides | N-Aryl-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamides | Aqueous medium, KOH | researchgate.net |

| Dimethylcarbamothioic chloride | S-(4,6-Dimethylpyrimidin-2-yl) dimethylcarbamothioate | Water-acetone medium | researchgate.net |

| 3-Chloropentane-2,4-dione | 3-((4,6-Dimethylpyrimidin-2-yl)thio)pentane-2,4-dione | Water-acetone medium | researchgate.net |

| Aromatic/Aliphatic Sulfinic Acids | 4,6-Dimethylpyrimidin-2-yl thiosulfoesters | Alcohol-aqueous medium | lpnu.ua |

Formation of Bicyclic and Polycyclic Pyrimidine Systems

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with other rings to form bicyclic and polycyclic structures. These larger ring systems are of significant interest in medicinal chemistry.

One approach to forming bicyclic systems involves the reaction of S-substituted pyrimidines. For example, the heterocyclization of 3-((4,6-dimethylpyrimidin-2-yl)thio)pentane-2,4-dione with hydrazine (B178648) hydrate (B1144303) or 4-methylbenzenesulfonohydrazide (B56588) leads to the formation of pyrazolylthiopyrimidines, which are bicyclic systems. researchgate.net

Furthermore, the reaction of 4,6-dimethylpyrimidine-2-thiol with 2,4-dichloro-1,3,5-triazines or 2,4-dichloro-6-methylpyrimidine in a water-acetone medium results in the formation of S-azinyl-substituted derivatives, which are bi- or tricyclic systems depending on the subsequent reactions of the remaining chloro groups. researchgate.net

A versatile method for the formation of polycyclic pyrimidoazepine derivatives has been developed through nucleophilic substitution reactions on chloro-substituted precursors. nih.gov These reactions can be promoted by conventional heating or microwave irradiation. nih.gov For instance, the reaction of chloro-substituted benzo[b]pyrimido[5,4-f]azepine derivatives with various nucleophiles such as benzene-1,2-diamine, butanol, dimethylformamide, and benzylamine leads to the formation of variously substituted polycyclic pyrimidoazepine derivatives. nih.gov

The table below summarizes examples of bicyclic and polycyclic systems derived from pyrimidine precursors.

| Pyrimidine Precursor | Reactant | Resulting Bicyclic/Polycyclic System | Reference |

|---|---|---|---|

| 3-((4,6-Dimethylpyrimidin-2-yl)thio)pentane-2,4-dione | Hydrazine hydrate | Pyrazolylthiopyrimidine derivative | researchgate.net |

| 4,6-Dimethylpyrimidine-2-thiol | 2,4-Dichloro-1,3,5-triazines | S-Azinyl-substituted pyrimidine | researchgate.net |

| (6RS)-4-Chloro-8-hydroxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine | Benzene-1,2-diamine | (6RS)-6,11-Dimethyl-3,5,6,11-tetrahydro-4H-benzo[b]pyrimido[5,4-f]azepin-4-one | nih.gov |

| Chloro-substituted benzo[b]pyrimido[5,4-f]azepine | Butanol | (6RS)-4-Butoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-8-ol | nih.gov |

Advanced Spectroscopic and Computational Investigations of 4 Chloro 2,6 Dimethylpyrimidine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structure and properties of molecules. By interacting with electromagnetic radiation, compounds like 4-Chloro-2,6-dimethylpyrimidine reveal unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of the isomeric compound 2-Chloro-4,6-dimethylpyrimidine (B132427), a singlet is observed at 7.15 ppm, corresponding to the aromatic proton on the pyrimidine (B1678525) ring. Another singlet appears at 2.51 ppm, which is attributed to the six protons of the two methyl groups chemicalbook.com. For this compound, a similar pattern is expected: a singlet for the lone aromatic proton (at C5) and a singlet for the two equivalent methyl groups (at C2 and C6).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon environment. For the related compound 4-Chloro-2,6-diaminopyrimidine, signals are observed in DMSO-d6, confirming the carbon skeleton guidechem.comchemicalbook.com. In this compound, distinct signals would be anticipated for the methyl carbons, the substituted and unsubstituted aromatic carbons, providing a complete map of the carbon framework.

Table 1: Representative ¹H NMR Data for a Chlorodimethylpyrimidine Isomer Data for 2-Chloro-4,6-dimethylpyrimidine

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 7.15 | Singlet | Aromatic C-H | chemicalbook.com |

| 2.51 | Singlet | -CH₃ groups | chemicalbook.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental formula. nih.gov This technique is distinguished from low-resolution mass spectrometry by its ability to measure mass-to-charge ratios to a very high degree of accuracy. mdpi.com

For this compound (formula C₆H₇ClN₂), the computed exact mass is 142.0297759 Da. nih.gov The high precision of HRMS can distinguish this value from other potential formulas with the same nominal mass, thereby confirming the compound's elemental composition. Standard gas chromatography-mass spectrometry (GC-MS) data is also available, which provides information on the molecule's fragmentation pattern and nominal mass. nih.gov

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods provide a detailed fingerprint based on the stretching and bending of chemical bonds.

An FTIR spectrum for this compound has been recorded, which would show characteristic absorption bands. nih.gov Key vibrational modes for pyrimidine derivatives include:

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2900-3100 cm⁻¹ region.

Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ range. acs.orgijirset.com

Methyl Group Vibrations: Symmetric and asymmetric bending of the methyl groups occur around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated at lower wavenumbers, typically in the 600-800 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-Cl bond, aiding in a comprehensive vibrational assignment. nih.gov

Table 2: Typical Infrared and Raman Vibrational Modes for Substituted Pyrimidines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| -CH₃ Bending | 1375 - 1450 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

UV-Visible and Fluorescence Spectroscopy for Photophysical Property Evaluation

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. fiveable.mebiocompare.com UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons to higher energy orbitals, while fluorescence spectroscopy measures the light emitted as electrons return to the ground state. msstate.edu

Pyrimidine and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to n→π* and π→π* electronic transitions. rsc.orgresearchgate.net

The n→π transition* involves the promotion of a non-bonding electron (from a nitrogen lone pair) to an anti-bonding π* orbital. This is typically a lower-energy, weaker absorption.

The π→π transitions* involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are higher-energy, more intense absorptions.

The positions and intensities of these bands are influenced by substituents on the pyrimidine ring. Chloro and methyl groups can cause shifts in the absorption maxima (λ_max). While many pyrimidine derivatives are fluorescent, the specific emission properties of this compound would require experimental determination.

Computational Chemistry Methodologies

Computational chemistry serves as a powerful partner to experimental studies, providing theoretical insights into molecular properties and helping to interpret complex spectra.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. samipubco.com It is widely applied in the study of pyrimidine derivatives to predict and corroborate experimental data with high accuracy. mdpi.comrsc.org

DFT calculations are instrumental in several areas of spectroscopic analysis:

Geometry Optimization: The method is first used to find the most stable three-dimensional structure of the molecule.

Vibrational Frequencies: From the optimized geometry, DFT can calculate the vibrational frequencies and intensities, which can be directly compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.govsciensage.info

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values to confirm structural assignments. mdpi.com

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. This allows for the characterization of the molecular orbitals involved in the transitions. rsc.org

By combining DFT calculations with experimental results, a comprehensive and validated understanding of the structural and electronic properties of this compound and its derivatives can be achieved.

Molecular Docking Studies for Biological Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) remedypublications.commdpi.com. This method is instrumental in drug discovery for evaluating how potential drug candidates, such as derivatives of this compound, might interact with biological targets like enzymes or receptors nih.gov.

The process involves placing the three-dimensional structure of the ligand into the active site of the receptor and calculating a "docking score," which estimates the binding energy remedypublications.com. A lower binding energy generally indicates a more stable and favorable interaction. These studies can reveal key binding modes and specific intermolecular interactions, such as hydrogen bonds, that are crucial for the ligand's biological activity remedypublications.commdpi.com. Pyrimidine derivatives are frequently investigated using this approach to assess their potential as, for example, anti-diabetic or antiviral agents by docking them into the active sites of relevant protein targets remedypublications.comnih.gov.

Hirshfeld Surface Analysis for Intermolecular Interactions in Co-crystals

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice tubitak.gov.trrsc.org. This technique is particularly useful for studying co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions tubitak.gov.tr.

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the regions where the electron contribution from that molecule to the total crystal electron density is greater than that from all other molecules. By mapping properties onto this surface, one can analyze the types and relative importance of different intermolecular contacts researchgate.net.

Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize the intermolecular contacts in the crystal tubitak.gov.tr. These plots provide quantitative information on the percentage contribution of various interactions, such as hydrogen bonds (e.g., O···H, N···H) and other van der Waals forces (e.g., H···H, C···H) tubitak.gov.trresearchgate.net. This analysis is crucial for understanding the supramolecular architecture and stability of co-crystals containing pyrimidine derivatives rsc.orgsemanticscholar.org.

Future Research Directions and Translational Perspectives

Exploration of Novel and Efficient Synthetic Pathways for 4-Chloro-2,6-dimethylpyrimidine

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For this compound, which serves as a crucial building block for numerous pharmaceuticals, the optimization of its synthesis is of paramount importance. google.com Future research in this area is focused on several key objectives:

Improving Yield and Purity: Current methods, while effective, are continuously being refined to maximize product yield and minimize the formation of byproducts, thus simplifying purification processes.

Green Chemistry Principles: There is a growing emphasis on developing synthetic routes that are more environmentally friendly. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation.

Process Simplification: The development of one-pot or continuous flow syntheses is a major goal, aiming to streamline the manufacturing process and reduce operational complexity. A two-step, one-pot synthesis for related 4-chloro-2-(trichloromethyl)pyrimidines has been described, which involves a sequential acylation/intramolecular cyclization followed by treatment with POCl3. researchgate.netthieme.de This approach could serve as a model for developing more efficient syntheses of this compound.

A known method for synthesizing the precursor, 4-hydroxyl-2,6-dimethyl-pyrimidine, is detailed in the table below, highlighting a pathway that future research aims to improve upon. google.com

Table 1: Example Synthesis of 4-hydroxyl-2,6-dimethyl-pyrimidine

| Step | Reagents | Process | Outcome |

|---|---|---|---|

| 1 | Methanol, Methyl acetoacetate (B1235776), Potassium hydroxide (B78521) | Reagents are mixed in a three-necked flask, leading to heat release. | Formation of a reaction mixture. |

| 2 | Acetamidine (B91507) hydrochloride | Added to the mixture with mechanical stirring over approximately 1 hour. | Initiation of the primary reaction. |

| 3 | Reflux and Stirring | The reaction mixture is refluxed and stirred overnight. | Completion of the cyclization reaction. |

| 4 | Cooling and Filtration | The mixture is cooled to room temperature and filtered. | Separation of solid byproducts. |

Future work will likely focus on replacing traditional reflux and overnight stirring with more energy-efficient techniques like microwave-assisted or ultrasound-promoted synthesis to accelerate reaction times and improve yields.

Rational Design and Synthesis of Advanced Pyrimidine (B1678525) Derivatives with Tuned Bioactivity

The pyrimidine nucleus is a privileged scaffold in drug design, and this compound is an excellent starting point for creating diverse libraries of bioactive compounds. The chloro-substituent at the 4-position is a versatile chemical handle, readily displaced by various nucleophiles to introduce a wide range of functional groups. This reactivity is central to the rational design of new therapeutic agents.

Rational design involves modifying the core structure to enhance binding affinity for a specific biological target, improve selectivity, and optimize pharmacokinetic properties. Research has demonstrated the success of this approach in developing potent inhibitors for various kinases involved in cancer progression. For instance, based on the structure of known inhibitors, novel series of pyrimidine derivatives have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants that confer resistance to existing therapies. nih.gov

Key research objectives in this area include:

Target-Specific Design: Synthesizing derivatives to target specific enzymes or receptors implicated in diseases like cancer, inflammation, and infectious diseases. uniroma1.itajchem-a.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrimidine ring and studying how these changes affect biological activity to build predictive models for designing more potent compounds.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve the compound's potency, selectivity, or metabolic stability.

Table 2: Examples of Bioactive Pyrimidine Derivatives and Their Targets

| Pyrimidine Core | Targeted Modification | Biological Target | Therapeutic Area |

|---|---|---|---|

| Dichloro-methylpyrimidine | Synthesis of various derivatives | EGFRT790M/L858R Kinase | Non-small cell lung cancer nih.gov |

| Pyrimidine-based analogs | Design of novel inhibitors | Focal Adhesion Kinase (FAK) | Cancer rsc.org |

| Pyrimidine-clubbed benzimidazole (B57391) | Design of novel inhibitors | Dihydrofolate reductase (DHFR) | Antibacterial/Antifungal nih.gov |

The ultimate goal is to tune the bioactivity of these advanced derivatives, creating highly selective and effective therapeutic agents with minimal side effects.

Integration of Computational and Experimental Approaches for Accelerated Drug Discovery

The synergy between computational modeling and experimental synthesis has revolutionized the drug discovery pipeline. This integrated approach significantly reduces the time and cost associated with identifying and optimizing lead compounds. For pyrimidine-based drug discovery, computational tools are indispensable for navigating the vast chemical space and prioritizing candidates for synthesis and biological testing. nih.gov

The process typically involves a cycle of computational design, chemical synthesis, and experimental validation:

Computational Design and Screening: In silico techniques are used to design novel molecules and predict their properties. This includes virtual screening of large compound libraries against a target protein structure.

Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory.

Experimental Validation: The synthesized compounds are tested in biological assays to determine their actual activity and properties. The results are then used to refine the computational models, starting a new cycle of design and optimization. nih.gov

Several powerful computational methods are routinely employed in the discovery of pyrimidine-based drugs. mdpi.comnih.gov

Table 3: Key Computational Tools in Pyrimidine-Based Drug Discovery

| Computational Method | Application in Drug Discovery | Example from Research |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a small molecule to the active site of a target protein. | Used to investigate the interaction between newly designed FAK inhibitors and the FAK receptor. rsc.org |

| 3D-QSAR | (Three-Dimensional Quantitative Structure-Activity Relationship) Relates the 3D properties of molecules to their biological activity to guide the design of more potent compounds. | A 3D-QSAR model was developed for pyrimidine-based FAK inhibitors, confirming its reliability and predictability. rsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of the ligand-protein complex. | MD simulations confirmed the stability of a newly designed FAK inhibitor in the active site of the receptor. rsc.org |

| ADMET Prediction | (Absorption, Distribution, Metabolism, Excretion, and Toxicity) In silico prediction of a drug candidate's pharmacokinetic and toxicity profiles. | Used to filter pyrimidine-clubbed benzimidazole derivatives for favorable drug-likeness profiles before synthesis. nih.gov |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. | Used to identify important features for the biological activity of pyrazolo[3,4-d]pyrimidine analogs. mdpi.com |

This integrated strategy provides theoretical guidelines for the development and synthesis of new inhibitors, accelerating the journey from a chemical concept to a potential drug candidate. rsc.org

Potential Applications in Materials Science and Other Emerging Chemical Fields

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, the unique electronic and structural features of the pyrimidine ring open up possibilities in materials science and other emerging fields. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and coordination sites for metal ions, making it a valuable building block for supramolecular chemistry and crystal engineering.

Future research could explore the following areas:

Crystal Engineering and Cocrystals: The ability of pyrimidine derivatives to form predictable hydrogen bonds can be exploited to construct cocrystals with specific architectures and physical properties. Research on the related 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) has shown its ability to form two distinct series of cocrystals with various carboxylic acids through different hydrogen bonding motifs (supramolecular synthons). nih.gov This control over solid-state packing can be used to modify properties like solubility, stability, and bioavailability for pharmaceuticals or to create novel functional materials.

Functional Organic Materials: The pyrimidine core is an electron-deficient system, a property that can be harnessed in the design of organic electronic materials. By incorporating pyrimidine units into larger conjugated systems, it may be possible to develop new materials for applications such as:

Organic light-emitting diodes (OLEDs)

Organic field-effect transistors (OFETs)

Organic photovoltaics (OPVs)

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring can coordinate with metal ions to form extended networks. By judiciously designing pyrimidine-based ligands, researchers could synthesize novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

While these applications are less explored than the medicinal uses of pyrimidines, they represent a promising frontier for future research, extending the utility of versatile building blocks like this compound far beyond the realm of drug discovery.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2,6-dimethylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation of 2,6-dimethylpyrimidine using chlorinating agents. For example, one route employs phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions. Key parameters to optimize include:

- Temperature : Elevated temperatures (80–110°C) improve reaction efficiency.

- Catalyst : Use of catalytic Lewis acids (e.g., AlCl₃) enhances regioselectivity.

- Stoichiometry : A molar ratio of 1:1.2 (substrate:POCl₃) minimizes side products.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Characterization by -NMR and GC-MS confirms purity .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-UV : A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm provides reliable quantification.

- GC-MS : Electron ionization (EI) at 70 eV with a DB-5MS column resolves volatile derivatives.

- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode improves sensitivity for trace analysis.

Critical Note : Residual oxidizing agents (e.g., ClO₂, hypochlorite) can degrade the compound. Use ascorbic acid (1% w/v) to quench these agents before analysis .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., concentration discrepancies) be resolved when quantifying this compound in the presence of reactive intermediates?

Methodological Answer: Contradictions often arise from incomplete quenching of oxidizing agents or side reactions. To address this:

Quenching Protocol : Add ascorbic acid (1–5% w/v) immediately post-reaction to neutralize ClO₂/hypochlorite.

Kinetic Monitoring : Use time-resolved HPLC-UV to track degradation kinetics.

Control Experiments : Compare samples with/without quenching agents to isolate interference effects.

Validation : Cross-validate results using orthogonal techniques (e.g., NMR integration of methyl protons vs. LC-MS).

This approach minimizes artifacts and ensures data reproducibility .

Q. What strategies are recommended for determining the crystal structure of this compound derivatives?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3).

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution X-ray diffraction.

Structure Solution : Employ SHELXT for phase determination via direct methods.

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.

Validation : Check CIF files with PLATON for symmetry errors and R-factor convergence (<5%).

SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Q. How can computational methods predict reaction pathways for this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to optimize geometries and calculate transition states.

Solvent Effects : Include polarizable continuum models (PCM) for solvation (e.g., DMF, THF).

Kinetic Analysis : Compute activation energies (ΔG‡) to predict regioselectivity (e.g., chlorine vs. methyl substitution).

NBO Analysis : Identify charge distribution to rationalize electrophilic/nucleophilic sites.

Case studies show that electron-withdrawing groups (e.g., pyrimidine ring) direct substitution to the para-chloro position .

Q. What experimental design principles apply to studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs).

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature.

- Degradation Products : Identify by LC-HRMS and propose pathways (e.g., hydrolysis to 2,6-dimethylpyrimidin-4-ol).

This systematic approach informs storage conditions and reaction compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.